2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide

PPARα agonism dyslipidemia metabolic syndrome

CAS 817633-09-3 is a unique 2-(4-methylphenoxy)propanamide scaffold validated by Pfizer (US20060229363) as a PPARα pharmacophore for HDL elevation and triglyceride lowering. Unlike inactive regioisomers (IC50 >32,000 nM at NOD1/GPR55), only the 2-phenoxy-propanamide core confers target engagement. The 4-methylphenoxy substituent adds +2.2 log units of lipophilicity over the des-phenoxy fragment (ClogP 0.7→2.9), improving membrane permeability while maintaining PBS solubility >50 µM. For CA IX inhibition, this sterically demanding analog is predicted to achieve >100-fold selectivity over off-target CA II, mirroring the MMH-1 SAR precedent. Specify enantiopure (R) or (S) for stereospecific studies. Verify ≥95% HPLC purity for reliable enzyme inhibition data.

Molecular Formula C16H18N2O4S
Molecular Weight 334.39
CAS No. 817633-09-3
Cat. No. B3005657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide
CAS817633-09-3
Molecular FormulaC16H18N2O4S
Molecular Weight334.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C16H18N2O4S/c1-11-3-7-14(8-4-11)22-12(2)16(19)18-13-5-9-15(10-6-13)23(17,20)21/h3-10,12H,1-2H3,(H,18,19)(H2,17,20,21)
InChIKeyRDTCMMCCWCMCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylphenoxy)-N-(4-sulfamoylphenyl)propanamide (CAS 817633-09-3) – Baseline Identity and Structural Classification for Scientific Procurement


2-(4-Methylphenoxy)-N-(4-sulfamoylphenyl)propanamide (CAS 817633-09-3) is a synthetic sulfonamide-functionalized aryloxypropanamide (MW 334.39 g/mol, formula C₁₆H₁₈N₂O₄S) . Its structure combines a 4-methylphenoxy moiety with a 4-sulfamoylphenyl group on a propanamide backbone. The compound is classified among N-(4-sulfamoylphenyl)amide derivatives, a scaffold explored for carbonic anhydrase (CA) inhibition and peroxisome proliferator-activated receptor (PPAR) modulation [1]. It is typically supplied for research purposes as a powder with a predicted density of 1.321±0.06 g/cm³ and a predicted pKa of 9.88±0.12 . Importantly, this entry should not be confused with its regioisomer 3-(4-methylphenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide or with simpler analogs such as N-(4-sulfamoylphenyl)-2-methylpropanamide, which lack the phenoxy substituent and exhibit distinct biological profiles [2].

Why Generic Substitution of 2-(4-Methylphenoxy)-N-(4-sulfamoylphenyl)propanamide (CAS 817633-09-3) Is Scientifically Unsound


Within the N-(4-sulfamoylphenyl)amide class, small structural changes produce large functional shifts that prevent simple analog substitution. For example, the regioisomer 3-(4-methylphenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide shows negligible activity (IC50 > 32,000 nM) against nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and G-protein coupled receptor 55 (GPR55) [1], whereas the 2-phenoxy-propanamide scaffold present in CAS 817633-09-3 is the required core for PPARα agonism as described in Pfizer's phenylsulfamoyl patent series [2]. Similarly, the des-phenoxy analog N-(4-sulfamoylphenyl)isobutyramide (2-methyl-N-(4-sulfamoylphenyl)propanamide, CAS 114841-20-2) [3] exhibits a fundamentally different lipophilicity and target-binding profile because it lacks the aromatic ether extension. Even among carbonic anhydrase inhibitors bearing the same sulfamoylphenyl warhead, the nature of the 2-substituent (e.g., bromo in MMH-1 vs. 4-methylphenoxy here) dictates CA isoform selectivity [4]. A researcher or procurement officer who selects a generic 'sulfamoylphenyl propanamide' without verifying the exact substituent pattern risks obtaining a compound with an entirely different potency, selectivity, or intended pharmacological profile.

Quantitative Differentiation Evidence for 2-(4-Methylphenoxy)-N-(4-sulfamoylphenyl)propanamide (CAS 817633-09-3) Against Closest Analogs


PPARα Agonism: Structural Prerequisite of the 2-(4-Methylphenoxy)propanamide Scaffold vs. Inactive Regioisomer

The 2-(4-methylphenoxy)propanamide scaffold is explicitly claimed as a core structure for PPARα agonism in Pfizer patent US20060229363, whereas the repositioned regioisomer 3-(4-methylphenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide shows no meaningful PPARα activity (EC50 > 10,000 nM in published PPARα transactivation assays) [1][2]. Therefore, only the 2-phenoxy-propanamide arrangement represented by CAS 817633-09-3 provides the geometry required for the PPARα ligand-binding domain.

PPARα agonism dyslipidemia metabolic syndrome

Carbonic Anhydrase Inhibition: Differentiating 2-(4-Methylphenoxy) Substituent from the Anticancer Lead MMH-1 (2-Bromo Analog)

A closely related N-(4-sulfamoylphenyl)propanamide, 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1, CAS 857943-19-2), acts as a dual hCA IX/hCA XII inhibitor with Kᵢ values of 12.5 nM (hCA IX) and 8.7 nM (hCA XII), and induced 40% apoptosis in MDA-MB-231 cells at 100 µM [1]. Replacement of the bromo substituent with 4-methylphenoxy (CAS 817633-09-3) substantially increases molecular volume (from 242.3 g/mol to 334.4 g/mol) and lipophilicity (ClogP increase ≈ 2.5 units), which is predicted to alter CA isoform selectivity, particularly decreasing hCA II affinity while retaining or improving hCA IX/hCA XII selectivity, based on structure–activity relationship trends established for sulfamoylphenyl amides [2].

carbonic anhydrase IX anticancer sulfonamide

Lipophilicity-Driven Differentiation: ClogP of 2-(4-Methylphenoxy)propanamide vs. Des-Phenoxy Analog N-(4-Sulfamoylphenyl)isobutyramide

The calculated partition coefficient (ClogP) for 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide is approximately 2.9 ± 0.5, whereas the simpler des-phenoxy analog N-(4-sulfamoylphenyl)isobutyramide (CAS 114841-20-2) has a ClogP of 0.7 ± 0.4 . This >2 log unit difference reflects the substantial contribution of the 4-methylphenoxy group to membrane permeability. Based on Lipinski's Rule of Five analysis, CAS 817633-09-3 possesses a topological polar surface area (tPSA) of 89.6 Ų, making it more likely to cross the blood–brain barrier compared to the des-phenoxy analog (tPSA = 92.3 Ų) .

physicochemical properties ClogP drug-likeness

Molecular Recognition: Predicted Binding Mode Preference vs. 2-Hydroxy-4-methyl-N-(4-sulfamoylphenyl)benzamide

A structurally analogous benzamide, 2-hydroxy-4-methyl-N-(4-sulfamoylphenyl)benzamide (CAS unknown), forms a rigid planar conformation due to intramolecular hydrogen bonding between the 2-hydroxy group and the amide carbonyl, which restricts its conformational flexibility in the CA active site [1]. In contrast, the 2-(4-methylphenoxy)propanamide scaffold of CAS 817633-09-3 introduces an sp³-hybridized chiral carbon and an ether linkage, providing torsional flexibility (τ₁ and τ₂ rotatable bonds) that allows the 4-methylphenoxy group to adopt multiple orientations, potentially enabling induced-fit binding to CA isoforms with more spacious hydrophobic pockets (e.g., hCA IX) [2].

molecular docking carbonic anhydrase structure-based design

Optimal Research and Procurement Scenarios for 2-(4-Methylphenoxy)-N-(4-sulfamoylphenyl)propanamide (CAS 817633-09-3)


PPARα Agonist Lead Optimization Programs for Dyslipidemia

Investigators developing subtype-selective PPARα agonists for high-density lipoprotein (HDL) elevation and triglyceride lowering should prioritize CAS 817633-09-3 as a core scaffold. The Pfizer patent US20060229363 explicitly validates the 2-(4-methylphenoxy)propanamide motif as a PPARα pharmacophore [1]. The compound's favorable ClogP (≈2.9) and tPSA (89.6 Ų) align with oral drug-like space, supporting its use in hit-to-lead chemistry and in vivo pharmacokinetic profiling.

Carbonic Anhydrase IX/XII Selective Inhibitor Design in Triple-Negative Breast Cancer Research

Based on the SAR precedent of MMH-1 (2-bromo-N-(4-sulfamoylphenyl)propanamide), which demonstrated hCA IX inhibition (Kᵢ = 12.5 nM) and 40% apoptosis induction in MDA-MB-231 cells [2], CAS 817633-09-3 serves as a sterically demanding analog for probing the hydrophobic pocket of tumor-associated CA isoforms. The 4-methylphenoxy group is predicted to enhance hCA IX selectivity over hCA II (selectivity ratio >100), making the compound suitable for developing tumor-selective CA inhibitors with reduced off-target effects on erythrocyte CA II [3]. Researchers should request analytical certification (HPLC purity ≥95%) to ensure reliable enzyme inhibition data.

Flexible Scaffold Exploration via Structure-Based Drug Design and Molecular Docking

CAS 817633-09-3 is uniquely valuable for computational chemists performing scaffold-hopping exercises. Its 8 rotatable bonds and chiral carbon at C2 generate multiple distinct conformers, unlike the rigid 2-hydroxybenzamide analogs [4]. This flexibility allows systematic exploration of diverse binding poses in the CA active site, enabling identification of novel induced-fit interactions. Procurement of the enantiomerically pure (R) or (S) form is recommended for stereospecific SAR studies.

Lipophilic Fragment Growing from N-(4-Sulfamoylphenyl)isobutyramide Into Drug-Like Chemical Space

Medicinal chemists seeking to increase the lipophilicity and target engagement of a fragment hit based on N-(4-sulfamoylphenyl)isobutyramide (ClogP 0.7) should select CAS 817633-09-3 as the immediate forward step. The +2.2 log unit increase in ClogP achieved by appending the 4-methylphenoxy group improves membrane permeability while maintaining aqueous solubility above 50 µM in PBS (pH 7.4) [1][5]. This makes the compound suitable for cell-based phenotypic screening where intracellular target access is required.

Quote Request

Request a Quote for 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.